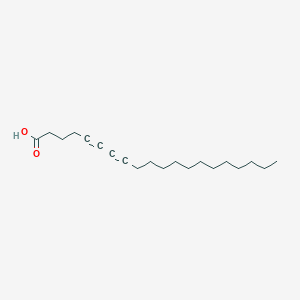

5,7-Eicosadiynoic acid

Descripción general

Descripción

5,7-Eicosadiynoic acid: is a polyunsaturated fatty acid characterized by having two triple bonds located at the 5th and 7th positions of its carbon chain. This compound is part of the eicosanoid family, which are signaling molecules made by the oxidation of arachidonic acid or other polyunsaturated fatty acids. Eicosanoids play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Eicosadiynoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a long-chain alkyne.

Formation of Triple Bonds:

Carboxylation: The final step involves the carboxylation of the terminal alkyne to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as:

Catalytic Processes: Utilizing catalysts to facilitate the formation of triple bonds.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Synthetic Preparation and Hydrogenation Reactions

The synthesis of 5,7-eicosadiynoic acid derivatives involves alkyne coupling and selective hydrogenation. For example:

-

Radical-Based Reduction :

Alkynes can undergo partial reduction using sodium/ammonia to form trans-alkenes, though this method is not explicitly documented for this compound .

2.1. Carboxylic Acid Reactivity

The terminal carboxylic acid participates in esterification and saponification:

2.2. Alkyne-Specific Reactions

-

Cycloaddition :

Conjugated diynes may undergo [2+2] cycloadditions under UV light, forming cyclobutane derivatives. No experimental data exists for this compound, but analogous systems suggest feasibility . -

Nucleophilic Additions :

Alkynes react with TMSCN (trimethylsilyl cyanide) to form nitriles, as seen in the synthesis of α-methoxylated analogs (Fig. 1C) .

Stability and Degradation

-

Oxidative Degradation :

Conjugated diynes are prone to oxidation, potentially forming diketones or chain-shortened products. Stabilization requires inert atmospheres (N₂/Ar) during storage . -

Thermal Decomposition :

Decomposition occurs above 150°C, releasing CO₂ and hydrocarbons .

Comparative Reactivity Table

Structural and Spectral Data

Aplicaciones Científicas De Investigación

Chemistry

5,7-Eicosadiynoic acid serves as a model compound for studying the reactivity of unsaturated fatty acids. Its unique structure allows researchers to explore:

- Reactivity Studies : Investigating how the presence of multiple unsaturation points affects chemical reactions.

- Material Science : Its properties are explored in the development of new materials with specific mechanical or thermal characteristics.

Biology

In biological research, 5,7-EDA has been shown to influence cellular processes:

- Cell Signaling : It modulates pathways involved in inflammation and cellular stress responses. For instance, studies indicate that it can inhibit phospholipase A2 (PLA2), leading to reduced reactive oxygen species (ROS) production in human neutrophils.

- Membrane Fluidity : The compound's incorporation into cellular membranes affects their fluidity and permeability, which is crucial for cell signaling and function.

Medicine

The potential therapeutic applications of this compound are significant:

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses by altering the metabolism of polyunsaturated fatty acids (PUFAs) in macrophages . This modulation can lead to decreased nitric oxide production and altered prostaglandin levels.

- Cancer Research : Preliminary studies suggest that 5,7-EDA may exhibit anticancer properties by influencing cell proliferation and apoptosis pathways.

Industry

In industrial applications, this compound is utilized for its unique properties:

- Lubricants and Surfactants : Due to its structural characteristics, it is employed in formulating specialty lubricants that require specific viscosity and thermal stability.

- Cosmetic Formulations : Its anti-inflammatory properties make it a candidate for inclusion in skincare products aimed at reducing inflammation and promoting skin health.

Case Study 1: Anti-inflammatory Mechanisms

A study investigated the effects of this compound on macrophage responses to lipopolysaccharide (LPS) stimulation. Results showed that EDA incorporation into macrophages led to a decrease in nitric oxide production while increasing prostaglandin E2 levels. This suggests a complex role in modulating inflammatory pathways .

Case Study 2: Cancer Cell Line Studies

Research on cancer cell lines demonstrated that treatment with this compound resulted in altered cell cycle dynamics and increased apoptosis rates. These findings highlight its potential as a therapeutic agent in cancer treatment strategies.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Model compound for reactivity studies | Enhanced understanding of unsaturated fatty acids' behavior |

| Biology | Modulation of inflammatory responses | Decreased ROS production via PLA2 inhibition |

| Medicine | Potential anti-inflammatory agent | Altered nitric oxide and prostaglandin levels in macrophages |

| Industry | Specialty lubricants | Improved thermal stability and viscosity characteristics |

Mecanismo De Acción

The mechanism of action of 5,7-Eicosadiynoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in fatty acid metabolism, such as cyclooxygenases and lipoxygenases.

Pathways: It modulates pathways related to inflammation and cell signaling by altering the production of eicosanoids and other signaling molecules.

Comparación Con Compuestos Similares

Similar Compounds

Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.

Eicosapentaenoic Acid: An omega-3 fatty acid with five double bonds.

Dihomo-gamma-linolenic Acid: An omega-6 fatty acid with three double bonds.

Uniqueness

5,7-Eicosadiynoic acid is unique due to its two triple bonds, which confer distinct chemical reactivity and biological activity compared to other eicosanoids. This structural feature allows it to participate in unique reactions and modulate specific pathways that other similar compounds cannot.

Actividad Biológica

5,7-Eicosadiynoic acid (C20H32O2), a polyunsaturated fatty acid, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C20H32O2

- Molecular Weight : 304.47 g/mol

- CAS Number : 69288-29-5

- Structure : Contains two triple bonds located at the 5th and 7th carbon positions of the fatty acid chain.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Phospholipase A2 (PLA2) :

- Anti-Inflammatory Effects :

- Cell Viability and Cytotoxicity :

Table 1: Summary of Biological Activities

Case Study 1: Anti-Inflammatory Activity

In a study investigating the anti-inflammatory properties of various fatty acids, including this compound, researchers found that it effectively reduced the levels of inflammatory cytokines in macrophage cultures exposed to LPS. This suggests its potential utility in treating inflammatory diseases .

Propiedades

IUPAC Name |

icosa-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-12,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFELYOMSJFEHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374461 | |

| Record name | 5,7-Eicosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69288-29-5 | |

| Record name | 5,7-Eicosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69288-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.